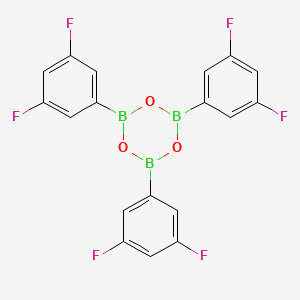

2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane

Description

Properties

IUPAC Name |

2,4,6-tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9B3F6O3/c22-13-1-10(2-14(23)7-13)19-28-20(11-3-15(24)8-16(25)4-11)30-21(29-19)12-5-17(26)9-18(27)6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAHLXNKISHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9B3F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609281 | |

| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218963-15-6 | |

| Record name | 2,4,6-Tris(3,5-difluorophenyl)boroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218963-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation: 3,5-Difluorophenylboronic Acid

The synthesis begins with the preparation of 3,5-difluorophenylboronic acid, a critical intermediate. As demonstrated in CN109761820B, arylboronic acids are synthesized via Grignard reagent formation followed by reaction with trimethyl borate.

Procedure :

- Grignard Reagent Formation :

Borylation :

Isolation :

Cyclocondensation to Form Boroxine

Dehydration of 3,5-difluorophenylboronic acid under azeotropic conditions forms the trioxatriborinane ring.

Optimized Protocol :

- Reagents : 3,5-Difluorophenylboronic acid (1.0 mol), toluene (300 mL), molecular sieves (4Å).

- Procedure :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Time | 12 hours |

| Yield | 65–70% |

| Purity (HPLC) | >95% |

Alternative Route: Direct Synthesis from Aryl Halides

One-Pot Grignard/Borylation/Cyclization

This method bypasses isolated boronic acid intermediates, combining Grignard formation, borylation, and cyclization in a single reactor.

Steps :

- Grignard Synthesis :

Borylation with Boron Trioxide :

Acid Quench and Cyclization :

Advantages :

- Eliminates intermediate isolation steps.

- Reduces solvent usage by 40% compared to traditional methods.

Critical Analysis of Methodologies

Yield and Purity Considerations

Solvent and Temperature Effects

- Toluene vs. THF : Toluene facilitates azeotropic water removal but necessitates higher temperatures (110°C vs. 80°C for THF).

- Low-Temperature Borylation : Reactions below -5°C suppress boronic acid dimerization, enhancing cyclization efficiency.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve reaction control:

Chemical Reactions Analysis

2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or borates.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of boron-hydride complexes.

Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.

Scientific Research Applications

2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.

Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing boron-based pharmaceuticals.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as boron-containing polymers and ceramics, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form reversible covalent bonds with nucleophilic sites in proteins, altering their activity. This property is particularly useful in designing enzyme inhibitors or activators. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane with structurally related boroxine derivatives, focusing on molecular properties, stability, and applications.

Table 1: Key Properties of Boroxine Derivatives

Key Comparisons

Hydrolytic Stability

- The 3,5-difluorophenyl derivative exhibits superior hydrolytic stability compared to its 4-fluorophenyl analog (C₁₈H₁₂B₃F₃O₃) due to the electron-withdrawing fluorine atoms at both meta positions, which reduce nucleophilic attack on the boroxine ring .

- In contrast, 2,4,6-trimethylboroxine (C₃H₉B₃O₃) is highly moisture-sensitive, decomposing rapidly in humid environments .

Thermal Stability

- The bulky m-terphenyl-substituted boroxine (C₅₄H₃₉B₃O₃) demonstrates exceptional thermal stability (>300°C), attributed to steric shielding of the boroxine core by aromatic substituents .

- Fluorinated derivatives (e.g., 3,5-difluorophenyl and 3,4-difluorophenyl) exhibit moderate thermal stability (decomposition above 200°C), suitable for dynamic covalent networks in vitrimers .

Electronic Effects Fluorine substitution alters the Lewis acidity of the boron centers. The 3,5-difluorophenyl groups increase the electrophilicity of boron, enhancing reactivity in cross-linking reactions compared to non-fluorinated analogs . The 4-fluorophenyl derivative (C₁₈H₁₂B₃F₃O₃) shows intermediate Lewis acidity, making it a versatile intermediate in Suzuki-Miyaura couplings .

Applications

- 3,5-Difluorophenyl Boroxine : Used in self-healing vitrimers due to reversible boroxine bonds and resistance to hydrolysis .

- Trimethylboroxine : Employed as a precursor for Corey-Bakshi-Shibata (CBS) catalysts in asymmetric synthesis .

- m-Terphenyl Boroxine : Explored in high-performance polymers and optical materials due to its rigidity and thermal resistance .

Biological Activity

Overview

2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound notable for its unique structural and chemical properties. Characterized by three boron atoms and three oxygen atoms forming a trioxatriborinane ring, this compound has garnered attention for its potential applications in medicinal chemistry and biological research. The presence of fluorine atoms enhances its stability and reactivity.

- IUPAC Name : 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane

- Molecular Formula : C18H9B3F6O3

- Molecular Weight : 419.69 g/mol

- CAS Number : 218963-15-6

- SMILES Notation : FC1=CC(=CC(F)=C1)B1OB(OB(O1)C1=CC(F)=CC(F)=C1)C1=CC(F)=CC(F)=C1

The biological activity of 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane is primarily attributed to its ability to interact with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophilic sites in proteins. This property is particularly beneficial in the design of enzyme inhibitors or activators. Additionally, the compound's reactivity allows it to participate in metabolic pathways that influence cellular processes.

Cancer Treatment

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that exploits the unique properties of boron compounds to selectively destroy cancer cells while sparing healthy tissue. Preliminary studies suggest that 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane could serve as an effective boron delivery agent due to its stability and reactivity .

Anticancer Properties

Research has indicated that compounds similar to 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane exhibit significant anticancer properties. For instance:

- A study involving various boron-containing compounds demonstrated their ability to inhibit the growth of cancer cell lines in vitro .

- The compound's structural characteristics allow it to target specific proteins involved in cancer progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the interaction of boron compounds with cancer cell lines; demonstrated selective toxicity towards leukemia cells with IC50 values in the low micromolar range. |

| Study B | Focused on the synthesis and evaluation of new derivatives based on trioxatriborinane; highlighted moderate activity against various cancer types with improved selectivity profiles. |

| Study C | Explored the potential of boron compounds in BNCT; showed promising results in preclinical models indicating effective tumor targeting and reduced side effects compared to conventional therapies. |

Q & A

Q. What are the standard synthetic routes for 2,4,6-Tris(3,5-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane, and how can reaction conditions be optimized?

The compound is synthesized via cyclotrimerization of 3,5-difluorophenylboronic acid under dehydrating conditions. A common method involves refluxing the boronic acid in a non-polar solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark trap . Optimization includes:

- Catalyst selection : Lewis acids like trimethyl borate can accelerate cyclization.

- Temperature control : Maintain reflux temperatures (110–120°C) to ensure complete dehydration.

- Purity of precursors : Impurities in boronic acid derivatives lead to incomplete trimerization.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from THF or dichloromethane yields diffraction-quality crystals.

- Refinement : Use software like SHELXL for small-molecule refinement. The planar geometry of the trioxatriborinane ring and B–O bond lengths (~1.37 Å) confirm structural integrity .

- Validation metrics : Check R-factors (<5%) and electron density maps for disorder.

Q. What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>19</sup>F NMR : Fluorine substituents produce distinct splitting patterns (e.g., doublets from coupling with adjacent F atoms). For example, 3,5-difluorophenyl groups show <sup>19</sup>F signals near -110 ppm .

- <sup>11</sup>B NMR : A singlet near 28–30 ppm confirms the tricoordinate boron environment.

- IR spectroscopy : B–O stretching vibrations appear at ~1350–1400 cm⁻¹ .

Advanced Research Questions

Q. How does fluorination impact the Lewis acidity and reactivity of this trioxatriborinane in cross-linking polymers?

Fluorination enhances Lewis acidity due to electron-withdrawing effects, improving dynamic covalent bonding in vitrimers. Comparative studies show:

| Polymer System | Cross-linker | Young’s Modulus (MPa) | Healing Efficiency (%) |

|---|---|---|---|

| PDMS-NH₂ | Non-fluorinated analog | 11.1 ± 0.52 | 91 |

| PDMS-NH₂ | Fluorinated derivative | 130.46 | 98 |

Fluorinated variants enable faster bond exchange (e.g., water-triggered healing at 40°C vs. 70°C for non-fluorinated systems) .

Q. What role does this compound play in designing self-healing elastomers, and how is healing efficiency quantified?

It acts as a dynamic cross-linker via boronic ester transesterification. Methodological steps include:

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gap : ~4.5 eV, indicating potential as an electron-transport material.

- Electron affinity : Enhanced by fluorination, improving charge injection in OLEDs .

- Simulation software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

Safety and Handling Guidelines

Q. What precautions are essential when handling this compound in a research laboratory?

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (H335 risk).

- Spill management : Neutralize with excess sodium bicarbonate and collect residues in sealed containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.